Dimethylthionocarbamylcholine

Description

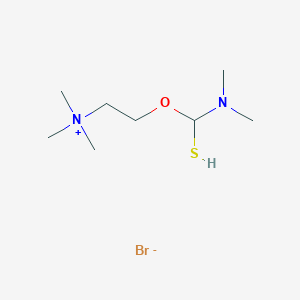

Dimethylthionocarbamylcholine is a synthetic carbamate derivative characterized by a thionocarbamate functional group (-NHCOS-) and a choline moiety. The compound’s structure includes two methyl groups attached to the carbamate nitrogen and a quaternary ammonium group derived from choline, enhancing its solubility in aqueous environments. The choline moiety may confer affinity for cholinergic receptors or transporters, distinguishing it from conventional carbamate insecticides.

Properties

CAS No. |

139264-97-4 |

|---|---|

Molecular Formula |

C14H16O2Se2 |

Molecular Weight |

273.24 g/mol |

IUPAC Name |

2-[dimethylamino(sulfanyl)methoxy]ethyl-trimethylazanium;bromide |

InChI |

InChI=1S/C8H20N2OS.BrH/c1-9(2)8(12)11-7-6-10(3,4)5;/h8H,6-7H2,1-5H3;1H |

InChI Key |

QZKRDAIHWGNLGN-UHFFFAOYSA-N |

SMILES |

CN(C)C(OCC[N+](C)(C)C)S.[Br-] |

Canonical SMILES |

CN(C)C(OCC[N+](C)(C)C)S.[Br-] |

Synonyms |

dimethylthionocarbamylcholine DMTC-Ch |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Dimethylthionocarbamylcholine with related carbamates:

| Compound | Functional Groups | Key Substituents | Molecular Target |

|---|---|---|---|

| This compound | Thionocarbamate, quaternary ammonium | Methyl, choline | Hypothesized: AChE, cholinergic receptors |

| Thiodicarb | Thiodicarbamate | Methyl, thiomethyl | AChE (insects) |

| Methomyl | Carbamate | Methyl, oxime | AChE (broad-spectrum) |

| Dimetilan | Carbamate | Methyl, isopropyl | AChE (flies, bees) |

| Thiolcarbamates (e.g., EPTC) | Thiolcarbamate | Alkyl chains | Lipid synthesis (herbicides) |

Key Observations :

- Thionocarbamates vs. Thiolcarbamates: this compound contains a thionocarbamate group (-NHCOS-), whereas herbicides like EPTC feature thiolcarbamates (-NHCOS- with sulfur in a different configuration). This difference influences target specificity, with thionocarbamates often acting on nervous systems and thiolcarbamates disrupting plant lipid synthesis .

Mechanism of Action

Carbamates typically inhibit AChE by carbamylating the enzyme’s active site. For example:

- Thiodicarb : Metabolized to methomyl, which irreversibly inhibits AChE in insects .

- Methomyl : Rapidly inhibits AChE in both insects and mammals, necessitating strict handling protocols .

This compound’s mechanism remains speculative. Its quaternary ammonium group may facilitate binding to nicotinic acetylcholine receptors (nAChRs) or enhance blood-brain barrier penetration, distinguishing it from non-choline carbamates.

Insights :

- This compound’s toxicity profile is uncharacterized, but structural parallels to methomyl and dimetilan suggest moderate to high mammalian toxicity.

- The choline moiety could reduce environmental persistence compared to non-polar carbamates like EPTC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.